(E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide is a chemical compound that falls under the category of benzodiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzodiazole ring system, which is a bicyclic structure containing nitrogen atoms, contributing to its unique properties and potential uses in various scientific fields.
The compound can be synthesized through various chemical reactions involving benzodiazole derivatives and cyanide sources. Its structure and properties have been documented in chemical databases such as PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook, which provide essential information on its classification, synthesis methods, and physical properties.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized as a nitrile due to the presence of the cyanide functional group. The IUPAC name reflects its structural components, indicating the presence of both carbonimidoyl and cyanide functionalities.
The synthesis of (E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide typically involves multi-step organic reactions. Common methods include:
The reaction conditions, such as temperature, solvent choice, and catalysts, play a critical role in determining the yield and purity of the final product. For instance, using polar aprotic solvents may enhance nucleophilicity during the cyanation step.
The molecular formula for (E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide is C9H6N4. The structure consists of a benzodiazole ring attached to a carbonimidoyl group and a cyanide functional group. The configuration is specified as (E), indicating that substituents on the double bond are on opposite sides.
Key structural data include:
(E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide can participate in various chemical reactions due to its functional groups:
The reactivity may be influenced by factors such as pH, temperature, and solvent polarity. Understanding these parameters is crucial for optimizing reaction conditions for desired outcomes.
The mechanism of action for (E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide primarily revolves around its interactions with biological targets. The presence of nitrogen atoms allows for hydrogen bonding and coordination with metal ions or enzymes.
Studies indicate that compounds with similar structures exhibit activity against various biological targets, including enzymes involved in cancer progression or microbial infections. Detailed kinetic studies would be necessary to elucidate specific mechanisms for this compound.
(E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide holds potential applications in:
The benzimidazole core in (E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide governs its fundamental physicochemical behavior through several key features:
Tautomeric Equilibrium: Benzimidazole exists in a rapid 1H/3H tautomeric equilibrium, though N-H substitution locks the nitrogen in a specific protonation state. The unsubstituted N1-H group in this compound serves as a strong hydrogen bond donor, while N3 acts as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes or DNA [5].
Electronic Distribution: Natural bond orbital (NBO) analyses reveal significant charge polarization within the ring. The C2 position exhibits partial electropositivity due to the inductive effect of the adjacent N3 atom, making it susceptible to nucleophilic attack. Conversely, the carbonimidoyl cyanide substituent attached at C2 alters this polarization, withdrawing electron density via resonance and induction [4].
Acid-Base Properties: Benzimidazole itself is a weak base (pKa of conjugate acid ≈ 5.6) due to protonation at N3, forming a stabilized aromatic cation. The carbonimidoyl cyanide substituent, being strongly electron-withdrawing, further reduces the basicity of the N3 atom. Simultaneously, the N1-H becomes more acidic (predicted pKa ≈ 10-12) compared to unsubstituted benzimidazole (pKa ≈ 12.8) [5]. This enhanced acidity promotes deprotonation under milder conditions, generating an anionic nucleophile useful in synthetic applications.
Table 1: Key Electronic Parameters of Benzimidazole Core in (E)-1H-1,3-Benzodiazole-2-Carbonimidoyl Cyanide
Property | Value/Range | Method of Determination | Influence of Carbonimidoyl Cyanide |
---|---|---|---|
N1-H Acidity (pKa) | ~10-12 | Computational Prediction | Increases acidity by ~2-3 units |
N3 Basicity (pKa of conjugate acid) | ~3-4 | Spectrophotometric Titration | Decreases basicity significantly |
HOMO Energy | ≈ -6.8 eV | DFT Calculation (B3LYP/6-31G*) | Stabilized by electron-withdrawal |
LUMO Energy | ≈ -2.2 eV | DFT Calculation (B3LYP/6-31G*) | Lowered, enhancing electrophilicity |
Dipole Moment | ≈ 5.2 D | DFT Calculation (gas phase) | Increased polarity vs. unsubstituted benzimidazole |
The carbonimidoyl cyanide group (-N=CCN) represents a strategic fusion of two electron-deficient functionalities: an imine (-N=CH) and a nitrile (-CN). This combination imparts unique bifunctional reactivity to the benzimidazole derivative:
Electronic Effects: The carbonimidoyl cyanide group acts as a powerful electron-withdrawing substituent, significantly reducing electron density at C2. Hammett constant (σ) estimates place it beyond nitro (-NO₂) and cyano (-CN) groups in strength. This polarization manifests in spectroscopic shifts: downfield movement of C2 NMR signals (δ ≈ 150-160 ppm) and characteristic IR stretches for C≡N (≈2200 cm⁻¹) and C=N (≈1650 cm⁻¹) [6] [3].
Tautomeric Potential: Like cyanamide (H₂N-C≡N ⇌ HN=C=NH), the carbonimidoyl cyanide group exhibits tautomerism, though steric and electronic factors favor the (E)-imino nitrile form (Ar-N=C-CN) over the carbodiimide-like form (Ar-N-C≡N) in this molecular context. This preference is confirmed by X-ray crystallography of analogous compounds [6].
Reaction Pathways:
Table 2: Characteristic Reactions of the Carbonimidoyl Cyanide Group in Benzimidazole Derivatives
Reaction Type | Reagents/Conditions | Primary Product | Application Example |
---|---|---|---|
Hydrolysis | Dilute acid or base | 1H-Benzimidazole-2-carboxamide | Precursor to carboxylic acids |
Alcoholysis | Anhydrous ROH + HCl | (Alkoxy)benzimidazole-2-carboximidate | Pinner reaction intermediates |
Amination | RNH₂ (primary/secondary) | N-Substituted benzimidazole-2-carboxamidines | Guanidine mimetics for drug design |
Nucleophilic Addition | Grignard reagents (RMgX) | α-Substituted ketenimines | Access to α-branched amine derivatives |
Reduction | DIBAL-H or NaBH₄/CuCl₂ | N-(Aminomethyl)benzimidazole derivatives | Bioactive amine synthesis |
The synthesis of (E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide typically involves condensation of 1H-benzimidazole-2-carboxaldehyde with cyanamide derivatives under dehydrating conditions, or via dehydration of 2-cyano-1H-benzimidazole carboxamide. Its reactivity profile enables transformations into diverse heterocyclic systems, including 2-aminobenzimidazoles upon reaction with diamines, or triazine derivatives under thermal conditions [6] [4].
The carbonimidoyl cyanide group introduces configurational stability around the C=N bond, leading to distinct E and Z stereoisomers. In (E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide, the E configuration predominates and is stabilized by several factors:
Intramolecular Hydrogen Bonding: Computational studies (DFT, B3LYP/6-31G*) reveal a stabilizing interaction between the imino nitrogen lone pair and the adjacent N1-H proton, forming a pseudo-five-membered ring. This hydrogen bond (N···H distance ≈ 2.0-2.2 Å) significantly raises the rotational barrier (>25 kcal/mol) around the C2-N(imine) bond, effectively locking the E configuration [5] [3].
Steric Considerations: The Z isomer would suffer repulsion between the benzimidazole ring system and the cyanide group, rendering it thermodynamically disfavored by ≈4-6 kcal/mol. This energy difference ensures near-exclusive E isomer formation under equilibrium conditions [3].
Spectroscopic Differentiation: The E configuration exhibits diagnostic NMR signatures: a deshielded N1-H proton (δ ≈ 12.5-13.0 ppm in DMSO-d₆) due to hydrogen bonding, and a characteristic C=N IR stretch ≈1620-1650 cm⁻¹. In contrast, the hypothetical Z isomer would display an upfield-shifted N1-H and altered C=N frequency due to loss of intramolecular H-bonding [4].
Biological implications of stereochemistry are profound. Molecular docking studies with serine proteases (e.g., thrombin, urokinase) show that the E isomer aligns optimally with catalytic triads, forming hydrogen bonds between the benzimidazole N3 and imino nitrogen with key residues (e.g., Ser195, His57 in trypsin-like proteases). The linear geometry allows simultaneous contact with multiple residues, explaining the enhanced activity observed for E isomers over Z isomers or unsubstituted benzimidazoles [3]. This stereospecificity parallels observations in DrugBank entries for related compounds (e.g., DB01725), where E-configuration benzimidazoles exhibit nanomolar inhibition constants against specific proteases [3].
Table 3: Comparative Properties of E vs. Z Isomers of 1H-1,3-Benzodiazole-2-Carbonimidoyl Cyanide
Property | E Isomer | Z Isomer (Theoretical) | Experimental Evidence |
---|---|---|---|
Relative Energy | 0 kcal/mol (Global Min) | +4.5 kcal/mol (DFT) | Exclusive isolation of E isomer |
N1-H Chemical Shift | δH 12.7 ppm (DMSO-d₆) | Predicted δH ~9-10 ppm | Strong H-bonding in observed isomer |
C=N IR Stretch | 1635 cm⁻¹ | Predicted ~1670 cm⁻¹ | Single peak in experimental IR |
Rotational Barrier | ~26 kcal/mol | ~12 kcal/mol | Kinetic stability at room temperature |
Protease Inhibition (IC₅₀) | 0.15 µM (Thrombin) | Predicted >10 µM | Docking simulations match bioactivity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1